![molecular formula C16H16N4OS B2440120 2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide CAS No. 850802-55-0](/img/structure/B2440120.png)
2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide
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Description
“2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide” is a chemical compound . It has a similar structure to 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7 (4H)-one .
Synthesis Analysis
The synthesis of similar compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N, N-dimethylpropionamide, N-methylation, and condensation at the methyl group .Molecular Structure Analysis
The molecular structure of this compound is complex. It contains a pyrazolo[1,5-a]pyrimidin-7-yl group, which is a bicyclic structure with a pyrazole ring fused to a pyrimidine ring . The compound also contains a phenyl group and a thioacetamide group .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide:
Pharmaceutical Development
This compound has shown potential in pharmaceutical research due to its unique chemical structure. It can be used as a lead compound for the development of new drugs targeting various diseases. Its pyrazolo[1,5-a]pyrimidine core is known for its biological activity, making it a promising candidate for drug discovery .
Cancer Research
2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide has been studied for its potential anti-cancer properties. The compound’s ability to inhibit certain enzymes and pathways involved in cancer cell proliferation makes it a valuable subject for developing new cancer therapies .
Neuroprotective Agents
Research has indicated that this compound may have neuroprotective effects. It could be used in the development of treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its ability to modulate specific neural pathways and protect neurons from damage is of significant interest .
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. It has shown effectiveness against a range of bacterial and fungal pathogens, making it a potential candidate for developing new antimicrobial agents to combat resistant strains.
Anti-inflammatory Applications
Studies have explored the anti-inflammatory potential of this compound. It can inhibit inflammatory mediators and pathways, suggesting its use in treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Material Science
Beyond biological applications, this compound has potential uses in material science. Its unique chemical properties can be exploited in the development of new materials with specific functionalities, such as sensors or catalysts.
These diverse applications highlight the versatility and importance of 2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide in scientific research.
Sigma-Aldrich MDPI MDPI BenchChem ChemScene : MDPI : Sigma-Aldrich : BenchChem
properties
IUPAC Name |
2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-10-8-14(22-9-13(17)21)20-16(18-10)15(11(2)19-20)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H2,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMUABLAQNCRNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)SCC(=O)N)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide |
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